molecular formula C39H32N2O6 B12286486 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 819883-51-7

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid

Cat. No.: B12286486
CAS No.: 819883-51-7
M. Wt: 624.7 g/mol
InChI Key: FDDNNARQFKEEDG-UHFFFAOYSA-N
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Description

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is a complex organic compound with the molecular formula C37H28N2O6 and a molecular weight of 596.63 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include the presence of fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis as protecting groups for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid typically involves the protection of amino groups using Fmoc groups. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and reaction techniques as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for deprotection of Fmoc groups.

    Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.

    Bases (e.g., NaOH, KOH): Used to facilitate deprotection and other substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc groups are removed under basic conditions, revealing the free amino groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid apart from similar compounds is its specific structure, which includes two Fmoc-protected amino groups attached to a benzoic acid core. This unique structure makes it particularly useful in the synthesis of complex peptides and other organic molecules .

Properties

CAS No.

819883-51-7

Molecular Formula

C39H32N2O6

Molecular Weight

624.7 g/mol

IUPAC Name

3,5-bis[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid

InChI

InChI=1S/C39H32N2O6/c42-37(43)26-18-24(20-40-38(44)46-22-35-31-13-5-1-9-27(31)28-10-2-6-14-32(28)35)17-25(19-26)21-41-39(45)47-23-36-33-15-7-3-11-29(33)30-12-4-8-16-34(30)36/h1-19,35-36H,20-23H2,(H,40,44)(H,41,45)(H,42,43)

InChI Key

FDDNNARQFKEEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC(=C4)C(=O)O)CNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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